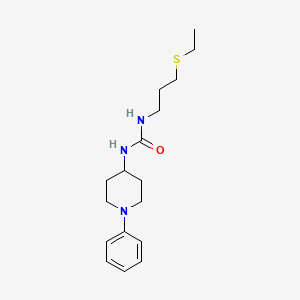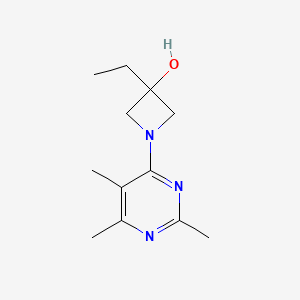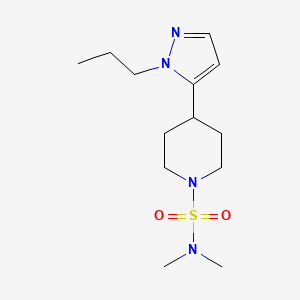
1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea, also known as EPPU, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
作用機序
1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea acts as a selective antagonist of the dopamine D3 receptor. This receptor is involved in several neurological disorders, including addiction and Parkinson's disease. 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea binds to the receptor and prevents the binding of dopamine, which is the natural ligand for the receptor. This blockade of the receptor leads to a decrease in the activity of the dopamine pathway, which is responsible for the symptoms of addiction and Parkinson's disease.
Biochemical and Physiological Effects:
1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea has several biochemical and physiological effects. It has been found to decrease the activity of the dopamine pathway, which is responsible for the symptoms of addiction and Parkinson's disease. 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea has also been found to decrease the release of dopamine in the brain, which is involved in the reward system. This effect of 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea has potential therapeutic effects in addiction and other disorders related to the reward system.
実験室実験の利点と制限
1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea has several advantages for lab experiments. It is a selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the dopamine pathway. 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea has also been found to have potential therapeutic effects in several neurological disorders, which makes it a promising compound for drug development. However, 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea has several limitations for lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea also has poor solubility in water, which makes it difficult to administer in animal studies.
将来の方向性
There are several future directions for the study of 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea. One of the major directions is the development of 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea-based drugs for the treatment of addiction and other neurological disorders. Another direction is the study of the long-term effects of 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea on the dopamine pathway. Further research is also needed to improve the solubility and half-life of 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea for its use in animal studies.
合成法
The synthesis of 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea has been achieved using various methods. One of the commonly used methods is the reaction of 1-phenylpiperidin-4-amine with ethyl 3-mercapto propionate, followed by the reaction with isocyanate. This method yields 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea with high purity and yield.
科学的研究の応用
1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea has been used in several scientific research studies. One of the major applications of 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea is its use as a selective antagonist of the dopamine D3 receptor. This receptor is involved in several neurological disorders, including addiction and Parkinson's disease. 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea has been found to have potential therapeutic effects in these disorders.
特性
IUPAC Name |
1-(3-ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3OS/c1-2-22-14-6-11-18-17(21)19-15-9-12-20(13-10-15)16-7-4-3-5-8-16/h3-5,7-8,15H,2,6,9-14H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJSRNLSKUFJQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCCNC(=O)NC1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B6626307.png)
![1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B6626343.png)
![2-[(4-Bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B6626351.png)
![1-[[1-(methoxymethyl)cyclobutyl]methyl]-3-[(1S,3R)-3-(pyrrolidine-1-carbonyl)cyclopentyl]urea](/img/structure/B6626359.png)
![N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide](/img/structure/B6626370.png)
![1-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea](/img/structure/B6626377.png)
![N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide](/img/structure/B6626391.png)
![N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B6626400.png)
![2-[(Z)-1-(1-tert-butyltriazol-4-yl)-3-phenylprop-1-en-2-yl]-1H-pyrimidin-6-one](/img/structure/B6626407.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)sulfonyl]-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6626412.png)


![Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B6626426.png)
